Cas no 885276-62-0 (Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate)

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a chloro substituent at the 3-position and an ethyl carboxylate group at the 1-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro and ester functional groups enhance reactivity, enabling further derivatization through cross-coupling, nucleophilic substitution, or hydrolysis. Its stability under standard conditions ensures reliable handling and storage. The compound is valued for its role in constructing complex scaffolds, contributing to drug discovery and material science applications.
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate structure
885276-62-0 structure
Product Name:Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
CAS No:885276-62-0
MF:C10H9ClN2O2
MW:224.643661260605
MDL:MFCD06739185
CID:711367
Update Time:2025-05-19

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
    • 3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
    • Ethyl 3-chloro-imidazo[1,5-a]pyridine-1-carboxylate
    • Imidazo[1,5-a]pyridine-1-carboxylicacid, 3-chloro-, ethyl ester
    • 3-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
    • Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate (ACI)
    • MDL: MFCD06739185
    • Inchi: 1S/C10H9ClN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3
    • InChI Key: RFMBIODIWJUHGR-UHFFFAOYSA-N
    • SMILES: O=C(C1=C2N(C=CC=C2)C(Cl)=N1)OCC

Computed Properties

  • Exact Mass: 224.03500
  • Monoisotopic Mass: 224.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 43.6A^2

Experimental Properties

  • Density: 1.367
  • Refractive Index: 1.613
  • PSA: 43.60000
  • LogP: 2.16440

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:885276-62-0)Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Order Number:A861966
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:32
Price ($):263.0
Email:sales@amadischem.com

Additional information on Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 885276-62-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, identified by its CAS number 885276-62-0, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the imidazopyridine class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of both chloro and ester functional groups in its molecular framework enhances its reactivity, making it a valuable building block for synthesizing more complex pharmacophores.

The imidazopyridine scaffold is known for its ability to interact with various biological targets, including enzymes and receptors, which has led to its exploration in the design of therapeutic agents. In particular, derivatives of this class have shown promise in the treatment of infectious diseases, cancer, and neurological disorders. The< strong>3-chloro substituent on the imidazo[1,5-a]pyridine core plays a crucial role in modulating the electronic properties of the molecule, influencing its binding affinity and selectivity towards biological targets.

Recent advancements in medicinal chemistry have highlighted the utility of ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate as a key intermediate in the synthesis of novel antiviral compounds. Researchers have demonstrated that modifications at the 3-position chloro group can lead to significant changes in pharmacological activity. For instance, studies have shown that replacing the chloro substituent with other electron-withdrawing groups can enhance the potency of antiviral agents targeting RNA-dependent RNA polymerases.

The ester functionality at the 1-position of the molecule provides a site for further chemical modification, allowing for the introduction of diverse pharmacophoric elements. This flexibility has been exploited in the development of kinase inhibitors, where ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate serves as a precursor for more complex scaffolds. The ability to derivatize this compound has led to the discovery of several lead compounds with promising preclinical profiles.

In addition to its role in antiviral and anticancer drug discovery, ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate has been investigated for its potential in treating inflammatory diseases. The imidazopyridine core is capable of interacting with inflammatory pathways, making it a viable candidate for developing novel anti-inflammatory agents. Preliminary studies have indicated that certain derivatives exhibit significant inhibitory effects on key pro-inflammatory cytokines.

The synthesis of ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. The chlorination step is critical and often requires careful optimization to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving overall process economics.

The growing interest in heterocyclic compounds like ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate has spurred innovation in computational chemistry and drug design algorithms. These tools are being leveraged to predict novel derivatives with enhanced biological activity. By integrating experimental data with computational models, researchers can accelerate the discovery process and identify promising candidates for further development.

The pharmaceutical industry continues to invest heavily in exploring new chemical entities derived from imidazopyridine scaffolds. Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, with its versatile reactivity and potential therapeutic applications, is poised to remain a cornerstone in this ongoing research effort. As our understanding of biological pathways expands, so too does the potential for this compound to contribute to the development of next-generation therapeutics.

In conclusion, ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 885276-62-0) represents a crucial intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic agents. With ongoing research uncovering new biological activities and synthetic methodologies, this compound is likely to play an even greater role in future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:885276-62-0)Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
A861966
Purity:99%
Quantity:1g
Price ($):263.0
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